LUF6096
Overview
Description
Preparation Methods
The synthesis of LUF6096 involves several steps, starting with the preparation of the quinoline core structure. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the cyclization of appropriate precursors to form the quinoline ring.
Introduction of the 3,4-dichlorophenyl group: This step involves the substitution of the quinoline ring with the 3,4-dichlorophenyl group.
Attachment of the cyclohexanecarboxamide group:
Chemical Reactions Analysis
LUF6096 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the quinoline ring.
Reduction: The compound can be reduced under specific conditions, affecting the quinoline ring and the amide group.
Substitution: This compound can undergo substitution reactions, particularly at the 3,4-dichlorophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LUF6096 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the allosteric modulation of adenosine receptors.
Biology: The compound is used to investigate the role of adenosine A3 receptors in various biological processes.
Mechanism of Action
LUF6096 exerts its effects by binding to a distinct site on the adenosine A3 receptor, separate from the orthosteric binding site. This binding enhances the affinity and efficacy of orthosteric agonists, such as adenosine, by altering the receptor’s conformation. The molecular targets involved include the adenosine A3 receptor and associated G protein-coupled signaling pathways .
Comparison with Similar Compounds
LUF6096 is similar to other allosteric modulators of the adenosine A3 receptor, such as LUF6000. this compound is unique in its ability to enhance agonist binding with low orthosteric affinity, making it a valuable tool for studying receptor modulation. Similar compounds include:
LUF6000: Another allosteric enhancer of the adenosine A3 receptor with a different chemical structure.
Piclidenoson: A selective agonist of the adenosine A3 receptor with anti-inflammatory effects.
Trabodenoson: A selective adenosine A1 receptor agonist used in the study of glaucoma.
This compound’s unique properties make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3,4-dichloroanilino)quinolin-4-yl]cyclohexanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O/c23-17-11-10-15(12-18(17)24)25-21-13-20(16-8-4-5-9-19(16)26-21)27-22(28)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H2,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEIQVQNNLVOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=NC3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149702 | |
Record name | CF-602 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116652-18-6 | |
Record name | CF-602 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1116652186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CF-602 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CF-602 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA2220N3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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